
2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide, commonly known as BQCA, is a chemical compound that is used in scientific research. It is a selective agonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that is involved in the regulation of synaptic transmission and plasticity in the central nervous system. BQCA has been found to have a number of potential applications in the field of neuroscience research, including the study of neurodegenerative diseases and the development of new treatments for neurological disorders.
作用機序
BQCA exerts its effects by binding to and activating the 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide receptor, which is a member of the G protein-coupled receptor family. Activation of 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide leads to the activation of downstream signaling pathways, including the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in the regulation of synaptic transmission and plasticity, and are thought to play a key role in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
BQCA has been found to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BQCA can increase the release of glutamate and other neurotransmitters from neurons, and can enhance the activity of ion channels that are involved in synaptic transmission. In vivo studies have shown that BQCA can modulate the activity of neurons in the hippocampus and other brain regions, and can enhance learning and memory in animal models.
実験室実験の利点と制限
One of the main advantages of using BQCA in lab experiments is its high selectivity for 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide. This allows researchers to selectively activate this receptor subtype without affecting other receptors or signaling pathways. Another advantage of BQCA is its relatively low toxicity and good solubility in aqueous solutions. However, one limitation of BQCA is its relatively short half-life in vivo, which can make it difficult to achieve sustained activation of 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide in animal models.
将来の方向性
There are a number of potential future directions for research on BQCA and its applications in neuroscience. One area of interest is the role of 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide in the regulation of synaptic plasticity and learning and memory. Another area of interest is the potential therapeutic benefits of targeting 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, there is interest in developing new and more potent agonists of 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide, which could have improved pharmacological properties and therapeutic potential.
合成法
BQCA can be synthesized using a variety of methods, including the reaction of 6-bromo-8-methyl-3,4-dihydro-2H-quinoline with cyanomethyl acetate in the presence of a base such as potassium carbonate. The resulting product can be purified using standard chromatographic techniques to obtain a high-purity sample of BQCA.
科学的研究の応用
BQCA has been used extensively in scientific research to study the function and pharmacology of 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide. It has been found to be a potent and selective agonist of this receptor subtype, and has been used to investigate the role of 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide in a variety of cellular and physiological processes. BQCA has also been used in preclinical studies to evaluate the potential therapeutic benefits of targeting 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
特性
IUPAC Name |
2-(6-bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-10-7-12(15)8-11-3-2-6-18(14(10)11)9-13(19)17-5-4-16/h7-8H,2-3,5-6,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQYUVPADBZACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(CCC2)CC(=O)NCC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917867.png)
![methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2917868.png)
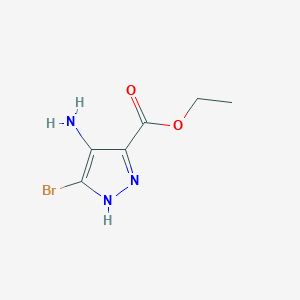
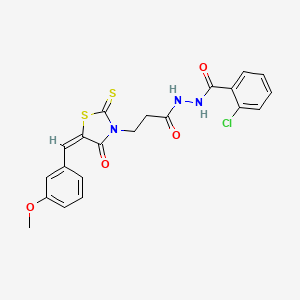
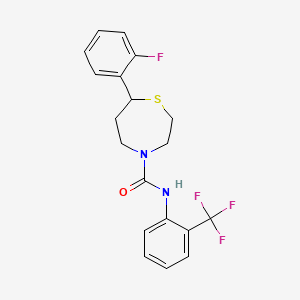
![N-(4-chloro-2-fluorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2917876.png)
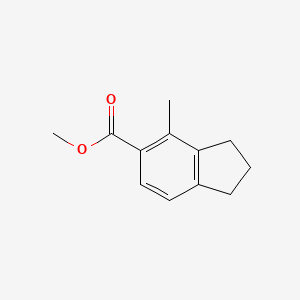
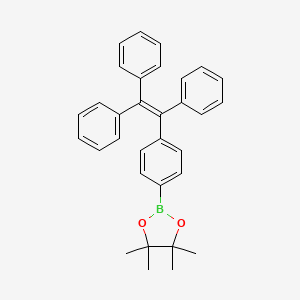
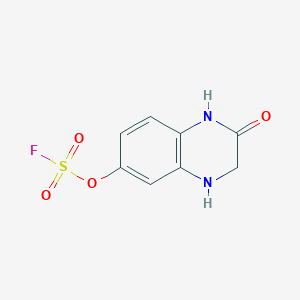
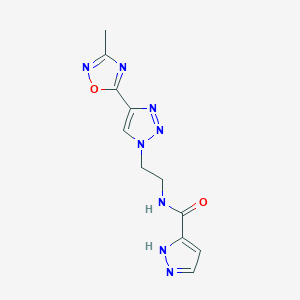
![2-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2917881.png)
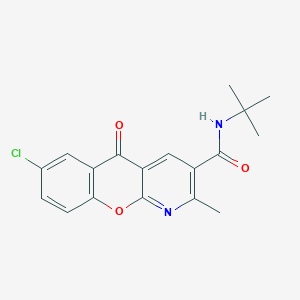
![N-(4-bromophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2917886.png)